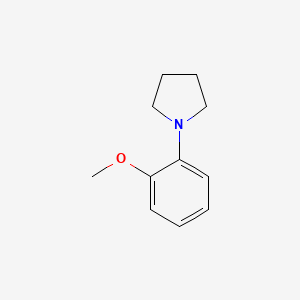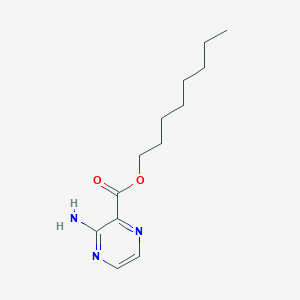
Octyl 3-aminopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3-aminopyrazine-2-carboxylate: is an organic compound belonging to the pyrazine family It is characterized by the presence of an octyl ester group attached to the 3-aminopyrazine-2-carboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-aminopyrazine-2-carboxylate typically involves the esterification of 3-aminopyrazine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Octyl 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Derivatives of 3-aminopyrazine-2-carboxylate have shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy against diseases such as tuberculosis .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of Octyl 3-aminopyrazine-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives act as inhibitors of prolyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects.
Comparación Con Compuestos Similares
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Aminopyrazine-2-carboxylic acid: Used as a precursor in the synthesis of various derivatives.
Octyl pyrazine-2-carboxylate: Similar ester structure but lacks the amino group.
Uniqueness: Octyl 3-aminopyrazine-2-carboxylate stands out due to the presence of both the octyl ester and the amino group, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
94923-83-8 |
|---|---|
Fórmula molecular |
C13H21N3O2 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
octyl 3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-2-3-4-5-6-7-10-18-13(17)11-12(14)16-9-8-15-11/h8-9H,2-7,10H2,1H3,(H2,14,16) |
Clave InChI |
JTDXOEOMGJKVHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=NC=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


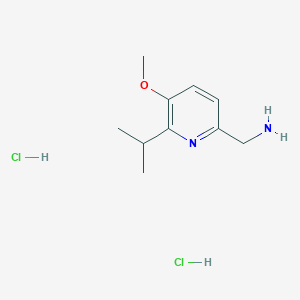


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
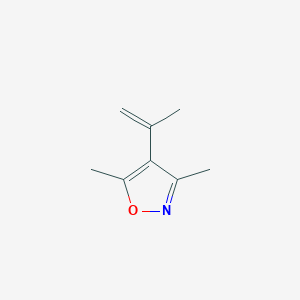
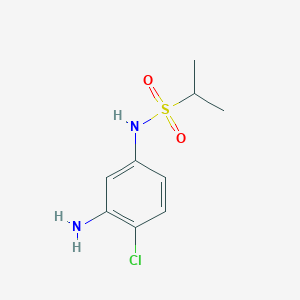



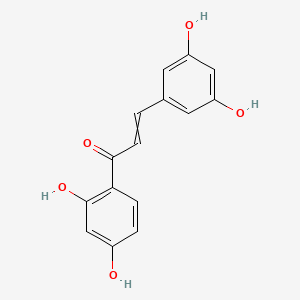
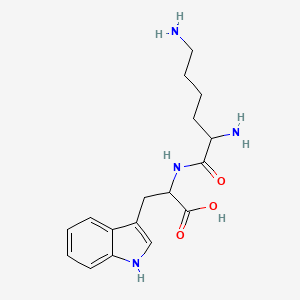
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)

